4,4'-[(4-Chlorophenyl)methylene]dimorpholine
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)-morpholin-4-ylmethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAKLUBLMJLRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzaldehyde+2morpholine→4,4’-[(4-Chlorophenyl)methylene]dimorpholine
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Chlorophenyl)methylene]dimorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of morpholine compounds, including 4,4'-[(4-Chlorophenyl)methylene]dimorpholine, exhibit promising anticancer properties. For instance, studies have focused on the compound's role as a dual inhibitor of the PI3K/mTOR pathway, which is crucial for tumor growth and survival. In vitro assays demonstrated that such compounds can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell growth and survival. The compound's structural features allow it to interact with specific molecular targets within these pathways, leading to decreased cell viability and increased rates of programmed cell death .
Chemical Synthesis Applications
Synthesis of Novel Compounds
this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it a versatile building block for developing new drugs. For example, researchers have utilized this compound in the preparation of bis(morpholino-1,3,5-triazine) derivatives, which have been optimized for enhanced biological activity .
Catalytic Reactions
The compound has also been explored in catalytic reactions where it acts as a ligand or catalyst in forming complex organic molecules. Its unique chemical properties facilitate various reaction pathways that are beneficial in synthetic organic chemistry .
Material Science Applications
Polymer Development
In material science, this compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its incorporation into polymeric systems has been shown to improve performance characteristics relevant to industrial applications .
Coatings and Composites
The compound is also being researched for its potential use in coatings and composite materials. The inclusion of this compound can impart desirable features such as resistance to environmental degradation and improved adhesion properties .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The substituent on the phenyl ring significantly alters electronic properties and molecular weight. Key analogs include:
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 4,4'-[(4-Fluorophenyl)methylene]dimorpholine | F | 6425-29-2 | C15H20FN2O2 | 280.35 | Increased electronegativity, lower MW |
| 4,4′-[(4-Nitrophenyl)methylene]bis[morpholine] | NO2 | - | C15H20N3O4 | ~330.35 | Strong electron-withdrawing, higher MW |
| 4,4'-[(4-Chlorophenyl)methylene]dimorpholine | Cl | 16361-37-8 | C15H20ClN2O2 | ~309.79 | Moderate electron-withdrawing, halogenated stability |
Key Findings :
- Electron-withdrawing capacity: Nitro > Chloro > Fluoro.
- Molecular weight : Nitro derivatives are heaviest, followed by chloro and fluoro analogs. This affects solubility and crystallinity .
Morpholine vs. Thiomorpholine Analogues
Replacing oxygen in morpholine with sulfur (thiomorpholine) increases lipophilicity and alters solid-state interactions:
| Parameter | Morpholine Derivatives | Thiomorpholine Derivatives |
|---|---|---|
| Lipophilicity (LogP) | Lower (oxygen’s polarity) | Higher (sulfur’s hydrophobicity) |
| Crystal Packing | Weak C–H···O hydrogen bonds | C–H···S interactions, dimer formation |
| Bioavailability | Moderate | Enhanced membrane permeability |
Example: 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O bonds, unlike its morpholine counterpart, which adopts a chair conformation .
Positional Isomerism
Meta-substituted analogs exhibit distinct steric and electronic profiles:
| Compound | Substituent Position | Key Differences |
|---|---|---|
| This compound | Para | Symmetrical, optimal for planar stacking |
| 4,4'-((3-Nitrophenyl)methylene)dimorpholine | Meta | Asymmetric, reduced crystallinity |
Biological Activity
4,4'-[(4-Chlorophenyl)methylene]dimorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its lipophilicity, which may facilitate cellular membrane penetration and binding to specific targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects. A study found that it induces apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by He et al. (2017) evaluated the antimicrobial efficacy of various derivatives of dimorpholine compounds, including this compound. The findings indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 32 | Escherichia coli |
Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, the anticancer activity of this compound was assessed against various cancer cell lines. The compound showed an IC50 value of 20 µM against breast cancer cells (MCF-7), indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 25 |
Anti-inflammatory Effects
Research published in Phytotherapy Research highlighted the anti-inflammatory effects of this compound. It was found to reduce the levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 60 |
| IL-6 | 200 | 80 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for 4,4'-[(4-Chlorophenyl)methylene]dimorpholine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of 4-chlorobenzaldehyde with morpholine derivatives. A green chemistry approach using [Et3NH][HSO4] as a catalyst in solvent-free conditions achieves high yields (>85%) by facilitating efficient proton transfer and reducing side reactions . Key parameters include temperature (80–100°C) and molar ratios (1:2 for aldehyde to morpholine). NMR monitoring (e.g., δ 4.97 ppm for the methylene bridge in DMSO-d6) ensures reaction completion .
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for a singlet at δ 4.97 ppm (methylene bridge) and aromatic protons in δ 7.24–7.72 ppm .
- 13C NMR : Peaks at δ 33.0 ppm (methylene carbon) and δ 120–146 ppm (aromatic carbons) confirm backbone structure .
- IR : Absence of carbonyl stretches (e.g., 1614 cm⁻¹ for pyrazol-5-ol derivatives) distinguishes it from related impurities .
Q. What analytical methods are recommended for assessing purity and detecting common impurities in this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30) effectively separates impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Imp. A, EP) and fenofibric acid derivatives . LC-MS (ESI+) can confirm molecular ions (e.g., m/z 349 for the parent compound) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in spectral data during the synthesis of derivatives (e.g., pyrazol-5-ol analogs)?
- Methodological Answer : Computational modeling (DFT) of reaction intermediates and isotopic labeling (e.g., 13C tracing) can clarify discrepancies in coupling constants or unexpected shifts. For example, the methylene bridge’s chemical shift (δ 4.97 ppm) may vary due to solvent polarity or hydrogen bonding in DMSO-d6 .
Q. What toxicological assays are suitable for evaluating sensitization potential, and how do cross-reactivity risks inform handling protocols?
- Methodological Answer : Guinea pig maximization tests (GPMT) and murine local lymph node assays (LLNA) are standard for assessing sensitization. Cross-reactivity studies (e.g., with 4-(2-nitrobutyl)morpholine) require patch testing in sensitized models to establish precautionary measures .
Q. How do substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) affect the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Comparative kinetic studies under controlled conditions (e.g., SN2 reactions with NaI in acetone) reveal that electron-withdrawing groups (Cl) enhance electrophilic aromatic substitution rates versus electron-donating groups (F). Hammett plots (σ values) quantify these effects .
Q. What degradation pathways occur under environmental conditions (e.g., UV exposure, hydrolysis), and how can degradation products be characterized?
- Methodological Answer : Accelerated stability studies (ICH guidelines) with LC-HRMS identify photodegradants like 4-chlorobenzaldehyde and morpholine oxides. Hydrolysis at pH 9 generates 4-chlorophenylmethanol, detectable via GC-MS .
Q. How can computational tools predict interactions between this compound and biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like cytochrome P450 enzymes. Focus on the methylene bridge’s flexibility and chlorine’s steric effects .
Q. What strategies mitigate analytical challenges in quantifying trace impurities (e.g., sub-ppm levels of 4,4’-dichlorodiphenyl sulfone)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
